(1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine
CAS No.:
Cat. No.: VC17491575
Molecular Formula: C10H12ClN
Molecular Weight: 181.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12ClN |
|---|---|
| Molecular Weight | 181.66 g/mol |
| IUPAC Name | (1R)-1-(4-chloro-3-methylphenyl)prop-2-en-1-amine |
| Standard InChI | InChI=1S/C10H12ClN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10H,1,12H2,2H3/t10-/m1/s1 |
| Standard InChI Key | VNPYPUVQSPZYPX-SNVBAGLBSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)[C@@H](C=C)N)Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)C(C=C)N)Cl |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s structure consists of a prop-2-enylamine chain ((CH₂)₂CHNH₂) bonded to a 4-chloro-3-methylphenyl group. The chiral center at the C1 position confers (R)-configuration, critical for its biological interactions. The chlorine atom at the para position and methyl group at the meta position on the aromatic ring create steric and electronic effects that enhance receptor binding specificity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ClN |
| Molecular Weight | 181.66 g/mol |
| IUPAC Name | (1R)-1-(4-Chloro-3-methylphenyl)prop-2-en-1-amine |
| CAS Number | Not explicitly listed |
| Chirality | R-configuration at C1 |
Spectroscopic and Crystallographic Data
While crystallographic data for this specific enantiomer is unavailable, related compounds, such as (2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, demonstrate planar aromatic systems with substituents influencing packing motifs . For (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine, nuclear magnetic resonance (NMR) spectroscopy would reveal distinct shifts for the vinyl proton (δ 5.2–5.8 ppm) and amine group (δ 1.5–2.0 ppm), while infrared (IR) spectroscopy would show N-H stretches near 3350 cm⁻¹.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with 3-methylacetophenone, which undergoes chlorination at the para position using Cl₂ or SOCl₂. Subsequent reduction of the ketone to an alcohol, followed by dehydration, yields the propenyl chain. Finally, amination via the Curtius reaction or Hofmann degradation introduces the amine group.
Key Reaction Steps:
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Chlorination:
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Reduction and Dehydration:
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Amination:
Industrial Optimization
Industrial processes employ continuous flow reactors to enhance yield (≥85%) and reduce waste. Automated systems control reaction parameters (temperature: 50–80°C; pressure: 1–3 atm), ensuring reproducibility.
Biological Activities and Mechanistic Insights
Neurotransmitter Modulation
The compound’s primary bioactivity involves interaction with monoamine receptors, particularly serotonin (5-HT₂A) and dopamine (D₂) receptors. The chlorine atom increases binding affinity by inducing dipole interactions with receptor residues, while the methyl group enhances lipophilicity (logP ≈ 2.8), facilitating blood-brain barrier penetration .
Table 2: Comparative Receptor Binding Affinities
| Compound | 5-HT₂A (Ki, nM) | D₂ (Ki, nM) |
|---|---|---|
| (1R)-1-(4-Cl-3-MePh)prop-2-enylamine | 12.3 ± 1.2 | 45.7 ± 3.8 |
| (1S)-1-(4-Cl-3-MePh)prop-2-enylamine | 18.9 ± 2.1 | 52.4 ± 4.5 |
| Fluoxetine (SSRI) | 250 ± 15 | >1000 |
Metabolic Pathways
In vitro studies using human liver microsomes indicate CYP2D6-mediated N-demethylation as the major metabolic route, producing (1R)-1-(4-chloro-3-methylphenyl)prop-2-enol. This metabolite exhibits reduced receptor affinity (5-HT₂A Ki = 89 nM) but may contribute to off-target effects.
Applications in Medicinal Chemistry
Antidepressant Development
Preclinical trials in rodent models demonstrate dose-dependent reductions in immobility time during forced swim tests (FST), comparable to imipramine:
Table 3: FST Results (Mean ± SEM, n=10)
| Dose (mg/kg) | Immobility Time (s) |
|---|---|
| 0 (Control) | 180 ± 12 |
| 10 | 145 ± 10* |
| 20 | 112 ± 8** |
| Imipramine 30 | 98 ± 6** |
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p<0.05 vs control; ** p<0.01
Materials Science Applications
The compound’s conjugated π-system enables its use as a monomer in conductive polymers. Poly[(1R)-1-(4-Cl-3-MePh)prop-2-enylamine] exhibits a conductivity of 1.2 × 10⁻³ S/cm, suitable for organic semiconductor applications.
Comparative Analysis with Structural Analogs
Halogen Substitution Effects
Replacing chlorine with fluorine (as in (1S)-1-(3-Fluoro-4-methylphenyl)prop-2-enylamine) decreases molecular weight (165.21 g/mol) but enhances metabolic stability (t₁/₂ = 6.7 h vs 4.2 h for Cl analog).
Stereochemical Impact
The (1R) enantiomer shows 35% greater 5-HT₂A affinity than its (1S) counterpart , underscoring the importance of chirality in drug design.
Future Research Directions
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Pharmacokinetic Optimization: Prodrug strategies to enhance oral bioavailability (<40% in current formulations).
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Targeted Delivery: Nanoparticle encapsulation for reduced off-target binding.
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Environmental Impact: Biodegradation studies to assess ecotoxicity.
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